molecular formula C18H32BNO4 B13056832 Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B13056832
M. Wt: 337.3 g/mol
InChI Key: AWFNRDYQVKIAHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[420]octane-7-carboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxaborolane ring, and an azabicyclo[420]octane framework

Preparation Methods

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The process involves the following steps :

    Formation of the Dioxaborolane Ring: The starting material is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the dioxaborolane ring.

    Cyclization: The intermediate product undergoes cyclization to form the azabicyclo[4.2.0]octane framework.

    Final Functionalization:

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.

Chemical Reactions Analysis

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.

Scientific Research Applications

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, making the compound useful in the development of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[42

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-11-12-8-9-13(10-14(12)20)19-23-17(4,5)18(6,7)24-19/h12-14H,8-11H2,1-7H3

InChI Key

AWFNRDYQVKIAHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3CN(C3C2)C(=O)OC(C)(C)C

Origin of Product

United States

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